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molecular formula C10H14N2O4 B8710938 1,3-Dinitroadamantane

1,3-Dinitroadamantane

Cat. No. B8710938
M. Wt: 226.23 g/mol
InChI Key: USKZHFZEQOROEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06468487B1

Procedure details

To an autoclave, 10 mmole of 1,3-dinitroadamantane obtained by the method of Example 16, 5% Pd-C (10 mole % of Pd relative to a substrate), 1 ml of dilute hydrochloric acid and 10 ml of methanol were charged. The mixture was stirred for 2 hours at 80° C. in an atmosphere of hydrogen at 30 atm. As a result, the conversion of 1,3-dinitroadamantane was 99%, and 1,3-diaminoadamantane (yield 95%) was formed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H][H].[N+:3]([C:6]12[CH2:15][CH:10]3[CH2:11][CH:12]([CH2:14][C:8]([N+:16]([O-])=O)([CH2:9]3)[CH2:7]1)[CH2:13]2)([O-])=O>>[NH2:3][C:6]12[CH2:15][CH:10]3[CH2:11][CH:12]([CH2:14][C:8]([NH2:16])([CH2:9]3)[CH2:7]1)[CH2:13]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C12CC3(CC(CC(C1)C3)C2)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged

Outcomes

Product
Name
Type
product
Smiles
NC12CC3(CC(CC(C1)C3)C2)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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